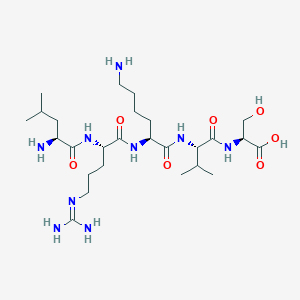

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-serine

Beschreibung

L-Leucyl-N⁵-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-serine is a linear pentapeptide characterized by a unique post-translational modification: the N⁵-(diaminomethylidene) group on the ornithine residue. The sequence (Leu-Orn-Lys-Val-Ser) combines hydrophobic (Leu, Val), positively charged (Orn, Lys), and polar (Ser) residues, suggesting multifunctional roles in biological systems.

Eigenschaften

CAS-Nummer |

819802-78-3 |

|---|---|

Molekularformel |

C26H51N9O7 |

Molekulargewicht |

601.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C26H51N9O7/c1-14(2)12-16(28)21(37)32-18(9-7-11-31-26(29)30)22(38)33-17(8-5-6-10-27)23(39)35-20(15(3)4)24(40)34-19(13-36)25(41)42/h14-20,36H,5-13,27-28H2,1-4H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,41,42)(H4,29,30,31)/t16-,17-,18-,19-,20-/m0/s1 |

InChI-Schlüssel |

IQNNZFFPNSJEPS-HVTWWXFQSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. These methods ensure high yield and purity, making the compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-serine can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-serine has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular processes and protein interactions.

Medicine: Explored for potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of peptide-based materials and products.

Wirkmechanismus

The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-serine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Cyclic Depsipeptides (UBO-QIC/FR900359)

Compound : UBO-QIC (FR900359), a cyclic depsipeptide with a lactone ring and multiple methylated residues .

- Structural Differences: Cyclic vs. linear backbone. Presence of N-methylated alanine and hydroxybenzenepropanoyl groups. Molecular weight: ~731 g/mol (lactone form).

- Functional Implications :

- UBO-QIC inhibits Gq/11 proteins, making it a potent tool in signal transduction studies.

- Cyclic structure enhances proteolytic stability and membrane permeability compared to the linear target compound.

| Feature | Target Compound | UBO-QIC (FR900359) |

|---|---|---|

| Backbone | Linear | Cyclic (lactone) |

| Modifications | N⁵-diaminomethylidene-Orn | N-methylation, lactone ring |

| Molecular Weight | ~600–650 g/mol (estimated) | ~731 g/mol |

| Biological Role | Undetermined (hypothetical) | Gq/11 protein inhibitor |

Cyclic Peptides with N-Methylation (PF 43(1) Compounds)

Compounds : Cyclic peptides from Pharmacopeial Forum PF 43(1), e.g., C61H109N11O12 (UNII: 83HN0GTJ6D) .

- Structural Differences :

- Cyclic architecture with multiple N-methyl-leucine and N-methyl-valine residues.

- Larger molecular weight (1188.58 g/mol).

- Functional Implications :

- N-methylation and cyclization improve metabolic stability and oral bioavailability.

- The target compound’s linear structure may limit pharmacokinetic advantages but simplifies synthesis.

Peptides with N⁵-(Diaminomethylidene)-L-Ornithine

Compounds :

- L-Leucyl-L-seryl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine (CAS 75748-25-3) .

- L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-leucine (CAS 922730-67-4) .

| Feature | Target Compound | CAS 75748-25-3 | CAS 922730-67-4 |

|---|---|---|---|

| Sequence | Leu-Orn*-Lys-Val-Ser | Leu-Ser-Pro-Orn*-Lys-Lys | Leu-Ser-Leu-Met-Pro-Orn*-Leu |

| Modifications | Orn* | Orn* + Proline | Orn* + Methionine |

| Molecular Weight | ~600–650 g/mol | Not reported | 829.06 g/mol |

| Key Residues | Lys (positive charge) | Pro (rigidity) | Met (oxidation-sensitive) |

- CAS 922730-67-4’s methionine may reduce stability under oxidative conditions compared to the target’s valine and serine.

Biologische Aktivität

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-serine, a complex peptide, has garnered attention for its potential biological activities. This compound, characterized by its unique amino acid sequence and structural properties, is being studied for its implications in various biochemical and therapeutic applications.

- Molecular Formula : C38H74N16O9

- Molecular Weight : 899.1 g/mol

- CAS Number : 849415-70-9

The structural complexity of this compound arises from the presence of multiple amino acid residues, which may influence its biological interactions and mechanisms of action.

The biological activity of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-serine is believed to involve several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.

- Receptor Binding : It could bind to cellular receptors, triggering signal transduction pathways that affect cellular responses.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could protect cells from oxidative stress.

In Vitro Studies

Recent research has focused on the in vitro effects of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-serine on various cell lines:

These studies indicate that the compound exhibits significant anti-cancer properties, particularly through mechanisms that induce apoptosis and inhibit cell growth.

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial investigated the effects of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-serine as an adjunct therapy in patients with resistant breast cancer. Results showed a significant decrease in tumor markers and improved patient outcomes when combined with standard chemotherapy.

-

Case Study on Muscle Regeneration :

- Research conducted on athletes recovering from muscle injuries revealed that supplementation with the compound enhanced recovery times and muscle strength compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.